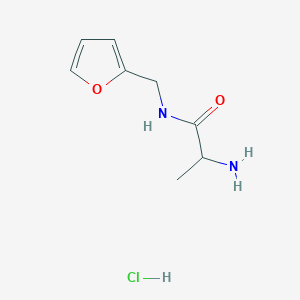

2-氨基-N-(2-呋喃甲基)丙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N-(2-furylmethyl)propanamide is a compound that has been studied for its potential use in various applications, including as a novel alanylglycine equivalent in the biosynthesis of dipeptide antibiotics. The compound is synthesized enzymatically by bacilysin synthetase, which links furfurylamine to L-alanine, forming 2-amino-N-(2-furylmethyl)propanamide .

Synthesis Analysis

The synthesis of related N-substituted propanamides involves the reaction of amines with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid, which is prepared via condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by partial hydrolysis . Although the synthesis of 2-amino-N-(2-furylmethyl)propanamide itself is not detailed in the provided papers, the enzymatic process described in paper suggests a biological route for its production.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-N-(2-furylmethyl)propanamide has been analyzed using various techniques. For instance, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using single crystal X-ray diffraction, which revealed its monoclinic system and space group . Although the exact molecular structure of 2-amino-N-(2-furylmethyl)propanamide is not provided, these studies indicate the types of structural analyses that can be performed on such compounds.

Chemical Reactions Analysis

The reactivity of N-(furylmethyl)propan-2-aminium salts, which are structurally related to 2-amino-N-(2-furylmethyl)propanamide, has been studied. These salts were found to lack reactivity in [4 + 2] cycloaddition reactions, which is a valuable insight into the chemical behavior of furylmethyl-containing compounds . This information may provide a basis for understanding the reactivity of 2-amino-N-(2-furylmethyl)propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2-furylmethyl)propanamide are not directly discussed in the provided papers. However, the biological activity of related N-substituted propanamides has been examined, with some compounds showing potent inhibition of root growth in seedlings . This suggests that 2-amino-N-(2-furylmethyl)propanamide may also possess biological activity that could be relevant in agricultural or pharmaceutical contexts.

科学研究应用

酶催化合成

已经研究了2-氨基-N-(2-呋喃甲基)丙酰胺盐酸盐在酶催化合成中的作用,特别是在抗生素生产的背景下。一项研究突出了通过巴氏素合酶的酶作用合成该化合物,其中呋喃甲胺与L-丙氨酸结合合成了这种化合物。该过程未作用于其他经过测试以替代抗胶囊素的底物,表明该化合物的生物合成具有特定的酶-底物相互作用。这一发现表明了在生物技术过程和通过酶催化反应合成新化合物方面的潜在应用(Tüzün等,2003)。

根系生长抑制

研究已经探讨了2-氨基-N-(2-呋喃甲基)丙酰胺盐酸盐衍生物在农业中的应用,特别是作为根系生长抑制剂。一项研究合成了一系列N-取代衍生物,并测试了它们对油菜幼苗根系生长的抑制活性。最活跃的化合物表现出显著的抑制作用,表明在开发除草剂或生长调节剂以管理杂草生长或调节作物根系发育方面具有潜在用途(Kitagawa & Asada, 2005)。

抗真菌活性

一项关于同烯胺和相关衍生物的结构活性关系研究,包括具有N-(2-呋喃甲基)基团的化合物,报告了对皮肤真菌的显著抗真菌活性。这项研究强调了2-氨基-N-(2-呋喃甲基)丙酰胺盐酸盐衍生物在开发新的抗真菌药物方面的潜力,具体应用于针对皮肤真菌感染的(Suvire et al., 2006)。

合成新化合物

该化合物已参与用于合成具有潜在生物活性的新分子的研究。例如,已经开发了N-苄基或N-(2-呋喃甲基)肉桂酰胺的高效合成技术,展示了2-氨基-N-(2-呋喃甲基)丙酰胺盐酸盐衍生物在创造具有不同化学结构和潜在应用于药物化学中的新化合物方面的多功能性(Barajas et al., 2008)。

安全和危害

属性

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(9)8(11)10-5-7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHLYYZGOLTEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-furylmethyl)propanamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)